4-(4-bromobutyl)-1-methyl-1H-pyrazole
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Overview
Description
4-(4-Bromobutyl)-1-methyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromobutyl group attached to the pyrazole ring, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-bromobutyl)-1-methyl-1H-pyrazole typically involves the alkylation of 1-methyl-1H-pyrazole with 4-bromobutyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions usually involve heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to optimize yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Bromobutyl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromobutyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrazole ring or the bromobutyl side chain.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like ethanol or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF) or ether.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted pyrazoles with various functional groups.
Oxidation: Formation of hydroxylated or carbonylated derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Scientific Research Applications
4-(4-Bromobutyl)-1-methyl-1H-pyrazole has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-bromobutyl)-1-methyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromobutyl group can facilitate binding to hydrophobic pockets, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can lead to inhibition or activation of specific pathways, resulting in the desired biological effect.
Comparison with Similar Compounds
4-(4-Bromobutyl)triphenylphosphonium bromide: Similar in structure but contains a triphenylphosphonium group instead of a pyrazole ring.
4-Bromobutyl acetate: Contains a bromobutyl group but is an ester rather than a pyrazole derivative.
4-Bromobutyl nitrate: Another bromobutyl-containing compound with different functional groups and reactivity.
Uniqueness: 4-(4-Bromobutyl)-1-methyl-1H-pyrazole is unique due to its combination of a pyrazole ring and a bromobutyl side chain. This structure imparts specific reactivity and binding properties, making it valuable in various chemical and biological applications. Its versatility in undergoing different types of reactions and its potential biological activities set it apart from other similar compounds.
Properties
Molecular Formula |
C8H13BrN2 |
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Molecular Weight |
217.11 g/mol |
IUPAC Name |
4-(4-bromobutyl)-1-methylpyrazole |
InChI |
InChI=1S/C8H13BrN2/c1-11-7-8(6-10-11)4-2-3-5-9/h6-7H,2-5H2,1H3 |
InChI Key |
BXQGGKSOPNTXEH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CCCCBr |
Origin of Product |
United States |
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